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Introduction

The Cetyltrimethylammonium bromide (CTAB) method is a widely used technique for isolating

high-quality genomic DNA from a variety of organisms, including bacteria. This method is

particularly effective for species with high polysaccharide content, as CTAB aids in the removal

of these common PCR inhibitors. The protocol utilizes the cationic detergent CTAB to lyse cells

and form complexes with proteins and polysaccharides, which are then separated from the

DNA through a series of organic extractions and precipitations. The resulting DNA is suitable

for a wide range of downstream molecular biology applications, such as PCR, sequencing, and

restriction enzyme digestion.

Principle of the Method

The CTAB DNA extraction method relies on the differential solubility of nucleic acids,

polysaccharides, and proteins in the presence of CTAB and varying salt concentrations. In a

low-salt environment, CTAB binds to nucleic acids, forming a precipitate. However, in a high-

salt buffer, CTAB selectively precipitates polysaccharides and proteins, leaving the DNA in

solution. Subsequent steps involving chloroform or phenol-chloroform extractions further

remove proteins and other contaminants. Finally, the genomic DNA is precipitated from the

aqueous phase using isopropanol or ethanol, washed to remove residual salts, and

resuspended in a suitable buffer. For Gram-positive bacteria, an initial enzymatic lysis step
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(e.g., with lysozyme) is often required to break down the thick peptidoglycan layer of the cell

wall.[1]

Quantitative Data Summary
The yield and purity of genomic DNA isolated using the CTAB method can vary depending on

the bacterial species, cell density, and specific protocol modifications. The following table

summarizes typical quantitative data obtained from bacterial DNA extractions.

Bacterial
Species

Starting
Material

Expected
DNA Yield
(µg/mL of
culture)

A260/A280
Ratio

A260/A230
Ratio

Reference

Escherichia

coli (Gram-

negative)

Stationary

phase culture
High ~1.8 1.8 - 2.2 [2]

Enterococcus

faecalis

(Gram-

positive)

Stationary

phase culture
High ~1.8 1.8 - 2.2 [2]

Pseudomona

s stutzeri

5 mL broth

culture

Good yield

for PCR
Not specified Not specified [1]

Various

Bacteria

Microbiologic

al Samples

500-4000 ng/

µL
1.8-2.0 Not specified [3]

Gram-

negative

bacteria

Sputum

samples
High ~1.8 ~1.44 [4]

Note: DNA yield and purity are highly dependent on the specific experimental conditions and

quantification methods.
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Cell Preparation

Cell Lysis

Purification

DNA Precipitation

Washing & Elution

Start: Bacterial Culture

Harvest Cells (Centrifugation)

Resuspend Pellet in TE Buffer

Pre-lysis (e.g., Lysozyme for Gram+)

Optional

Add CTAB Buffer & Proteinase K
Incubate at 65°C

Add Chloroform:Isoamyl Alcohol
Centrifuge to Separate Phases

Transfer Aqueous Phase

Add Isopropanol
Incubate to Precipitate DNA

Centrifuge to Pellet DNA

Wash Pellet with 70% Ethanol

Air-dry Pellet

Resuspend DNA in TE Buffer or Water

End: Purified Genomic DNA

Click to download full resolution via product page

Caption: Workflow for bacterial genomic DNA isolation using the CTAB method.
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Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific bacterial strains.

I. Reagent Preparation

TE Buffer (pH 8.0): 10 mM Tris-HCl, 1 mM EDTA. Autoclave to sterilize.[1]

5 M NaCl: Dissolve 29.22 g of NaCl in 80 mL of distilled water, then adjust the final volume to

100 mL. Autoclave to sterilize.

CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl, pH 8.0): For 100

mL, dissolve 2 g of CTAB, 10 mL of 1 M Tris-HCl (pH 8.0), 4 mL of 0.5 M EDTA (pH 8.0), and

28 mL of 5 M NaCl in distilled water. Adjust the final volume to 100 mL and autoclave.[2][5]

Note: CTAB may precipitate at room temperature; warm to 65°C to redissolve before use.

Lysozyme Solution: 100 mg/mL in sterile water (prepare fresh).

Proteinase K Solution: 20 mg/mL in sterile water.

Chloroform:Isoamyl Alcohol (24:1 v/v)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v/v)[2]

Isopropanol (100%), ice-cold

Ethanol (70%), ice-cold

Nuclease-free Water or TE Buffer (for final resuspension)

II. DNA Extraction Procedure

Cell Harvesting:

Inoculate 5-10 mL of appropriate liquid culture medium and incubate to the desired growth

phase (logarithmic or stationary).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://coleman-lab.org/wp-content/uploads/2021/04/Genomic-DNA-extraction-with-CTAB.pdf
https://academic.oup.com/femsle/article/325/2/162/566576
https://static.igem.org/mediawiki/2021/2/23/T--IISER_TVM--docs--Fungal_Protocols.pdf
https://academic.oup.com/femsle/article/325/2/162/566576
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the culture to a centrifuge tube and pellet the cells by centrifugation at ~3000-

8000 x g for 10-15 minutes.[1][2]

Carefully decant and discard the supernatant.

Cell Lysis:

Resuspend the cell pellet in 500 µL of TE buffer by vortexing.[1]

(For Gram-positive bacteria): Add 10 µL of lysozyme solution (100 mg/mL), mix, and

incubate at 37°C for at least 30 minutes.[6]

Add 70 µL of 10% SDS (optional, for enhancing lysis) and 5 µL of Proteinase K (20

mg/mL). Mix gently by inverting the tube.[4]

Add 100 µL of 5 M NaCl and 80 µL of CTAB/NaCl solution. Vortex thoroughly.[6]

Incubate the mixture in a water bath at 65°C for 60 minutes.[2] Mix by inversion every 15-

20 minutes.

Purification of DNA:

Add an equal volume (e.g., 700 µL) of chloroform:isoamyl alcohol (24:1).[5]

Mix thoroughly by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10-15 minutes at 4°C to separate the phases.[2]

Carefully transfer the upper aqueous phase containing the DNA to a new sterile

microcentrifuge tube. Avoid disturbing the white interface, which contains proteins and

cellular debris.[7]

(Optional, for higher purity): Repeat the chloroform:isoamyl alcohol extraction until the

interface is clean.

DNA Precipitation:
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To the recovered aqueous phase, add 0.6-0.7 volumes (e.g., 360-420 µL for 600 µL of

aqueous phase) of ice-cold isopropanol.[5]

Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA

is visible.

Incubate at -20°C for at least 1 hour to overnight to enhance precipitation.[1]

Washing and Drying:

Centrifuge at maximum speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the

DNA.[8]

Carefully pour off the supernatant without dislodging the pellet.

Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. This step removes

residual salts and CTAB.[1]

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol and remove any remaining liquid with a pipette.

Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry, as this can

make the DNA difficult to dissolve.[1]

DNA Resuspension:

Resuspend the dried DNA pellet in 50-100 µL of nuclease-free water or TE buffer.

Incubate at 55-60°C for 10-30 minutes to aid in dissolving the DNA.[1]

Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term

storage.

III. Troubleshooting

Low DNA Yield:
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Insufficient cell lysis: Ensure complete resuspension of the cell pellet and consider

extending the lysozyme and/or Proteinase K incubation times. For tough-to-lyse bacteria,

bead beating can be incorporated before the CTAB lysis step.[2]

Incomplete DNA precipitation: Ensure the isopropanol is ice-cold and consider a longer

incubation period at -20°C.[1]

Poor DNA Purity (Low A260/A280 or A260/A230 Ratios):

Protein contamination (low A260/A280): Repeat the chloroform:isoamyl alcohol extraction.

Ensure that the interface is not transferred with the aqueous phase.[9]

Polysaccharide or salt contamination (low A260/A230): Ensure the correct concentration of

NaCl in the CTAB buffer. Perform a second wash with 70% ethanol.[10]

Smeared DNA on an Agarose Gel:

This may indicate DNA degradation by nucleases. Work quickly and keep samples on ice

when possible. Ensure all solutions are sterile.

Excessive vortexing can shear high molecular weight genomic DNA. Mix gently by

inversion after adding the lysis buffer.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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